molecular formula C22H15ClFN5O2 B11343087 N-[5-(4-chlorophenyl)-7-(4-fluorophenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]furan-2-carboxamide

N-[5-(4-chlorophenyl)-7-(4-fluorophenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]furan-2-carboxamide

Cat. No.: B11343087
M. Wt: 435.8 g/mol
InChI Key: QKBGTUKLKPXICL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(4-CHLOROPHENYL)-7-(4-FLUOROPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]FURAN-2-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a triazole ring fused with a pyrimidine ring, along with chlorophenyl and fluorophenyl substituents

Preparation Methods

The synthesis of N-[5-(4-CHLOROPHENYL)-7-(4-FLUOROPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]FURAN-2-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Triazole Ring: The synthesis begins with the formation of the triazole ring through a cyclization reaction involving hydrazine and an appropriate nitrile.

    Fusing with Pyrimidine: The triazole ring is then fused with a pyrimidine ring using a condensation reaction with a suitable aldehyde or ketone.

    Introduction of Substituents: The chlorophenyl and fluorophenyl groups are introduced through electrophilic aromatic substitution reactions.

    Formation of the Furan-2-Carboxamide: The final step involves the formation of the furan-2-carboxamide moiety through an amide coupling reaction.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

N-[5-(4-CHLOROPHENYL)-7-(4-FLUOROPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[5-(4-CHLOROPHENYL)-7-(4-FLUOROPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]FURAN-2-CARBOXAMIDE has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound has shown potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

    Biological Research: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors, and its effects on cellular processes.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Chemical Biology: Researchers use the compound to study its mechanism of action and its potential as a tool for chemical biology applications, such as probing biological pathways and targets.

Mechanism of Action

The mechanism of action of N-[5-(4-CHLOROPHENYL)-7-(4-FLUOROPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

N-[5-(4-CHLOROPHENYL)-7-(4-FLUOROPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]FURAN-2-CARBOXAMIDE can be compared with other similar compounds, such as:

    N-[5-(4-CHLOROPHENYL)-1,3,4-OXADIAZOL-2-YL]-FURAN-2-CARBOXAMIDE: This compound has a similar structure but contains an oxadiazole ring instead of a triazolopyrimidine ring.

    N-[5-(4-CHLOROPHENYL)-1,2,4-TRIAZOLE-3-THIOL]: This compound features a triazole ring with a thiol group, offering different chemical reactivity and biological properties.

    N-[5-(4-CHLOROPHENYL)-1,3,4-THIADIAZOLE-2-SULFONAMIDE]: This compound contains a thiadiazole ring and a sulfonamide group, which can influence its pharmacological activity.

The uniqueness of N-[5-(4-CHLOROPHENYL)-7-(4-FLUOROPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]FURAN-2-CARBOXAMIDE lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C22H15ClFN5O2

Molecular Weight

435.8 g/mol

IUPAC Name

N-[5-(4-chlorophenyl)-7-(4-fluorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]furan-2-carboxamide

InChI

InChI=1S/C22H15ClFN5O2/c23-15-7-3-13(4-8-15)17-12-18(14-5-9-16(24)10-6-14)29-22(25-17)27-21(28-29)26-20(30)19-2-1-11-31-19/h1-12,18H,(H2,25,26,27,28,30)

InChI Key

QKBGTUKLKPXICL-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)NC2=NN3C(C=C(NC3=N2)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.